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molecular formula C12H17NO2 B8764381 N-(1,1-Dimethoxypropan-2-ylidene)-1-phenylmethanamine CAS No. 64053-76-5

N-(1,1-Dimethoxypropan-2-ylidene)-1-phenylmethanamine

Cat. No. B8764381
M. Wt: 207.27 g/mol
InChI Key: QYRMWAZQMYVFAL-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

12.9 mL 1,1-dimethoxyacetone was added to 10 mL benzylamine in 100 mL petrolether. Magnesiumsulfate was added and the reaction was stirred over night at RT. The mixture was filtered and evaporated to give 18.9 g of the desired product. (M+H)+: 209
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:7][CH3:8])[C:4]([CH3:6])=O.S([O-])([O-])(=O)=O.[Mg+2].[CH2:15]([NH2:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[CH2:15]([N:22]=[C:4]([CH3:6])[CH:3]([O:7][CH3:8])[O:2][CH3:1])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.9 mL
Type
reactant
Smiles
COC(C(=O)C)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred over night at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N=C(C(OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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